Cas no 139608-36-9 (Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside)

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside is a protected thioglycoside derivative of galactose, widely used as a key intermediate in carbohydrate chemistry and glycoconjugate synthesis. The acetyl groups at the 2, 3, and 4 positions provide selective protection, while the benzyl group at the 6-position ensures stability during glycosylation reactions. The thiophenyl aglycone enhances reactivity as a glycosyl donor, facilitating efficient glycosidic bond formation under mild conditions. This compound is particularly valuable for stereoselective synthesis of beta-linked galactosides, making it a versatile building block for oligosaccharide and glycoconjugate preparation. Its well-defined protection pattern and reliable reactivity profile contribute to its utility in complex carbohydrate synthesis.
Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside structure
139608-36-9 structure
商品名:Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside
CAS番号:139608-36-9
MF:C25H28O8S
メガワット:488.550026893616
CID:4732960

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside 化学的及び物理的性質

名前と識別子

    • Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside
    • (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • インチ: 1S/C25H28O8S/c1-16(26)30-22-21(15-29-14-19-10-6-4-7-11-19)33-25(34-20-12-8-5-9-13-20)24(32-18(3)28)23(22)31-17(2)27/h4-13,21-25H,14-15H2,1-3H3/t21-,22+,23+,24-,25+/m1/s1
    • InChIKey: CHXRTDPWHZFMIJ-MQZWXTIWSA-N
    • ほほえんだ: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OC(C)=O)OC(C)=O)OC(C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 674
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 123

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MP137364-50 g
Phenyl 2,3,4-tri-O-acetyl-6-O-benzyl-b-D-thiogalactopyranoside
139608-36-9
50g
$3,552.00 2023-01-03
Biosynth
MP137364-25 g
Phenyl 2,3,4-tri-O-acetyl-6-O-benzyl-b-D-thiogalactopyranoside
139608-36-9
25g
$2,555.50 2023-01-03
Biosynth
MP137364-5 g
Phenyl 2,3,4-tri-O-acetyl-6-O-benzyl-b-D-thiogalactopyranoside
139608-36-9
5g
$1,386.00 2023-01-03
Biosynth
MP137364-10 g
Phenyl 2,3,4-tri-O-acetyl-6-O-benzyl-b-D-thiogalactopyranoside
139608-36-9
10g
$2,079.00 2023-01-03

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside 関連文献

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranosideに関する追加情報

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside (CAS No. 139608-36-9): A Comprehensive Overview

Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside (CAS No. 139608-36-9) is a highly specialized glycoside derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate structure and functional groups, plays a pivotal role in various biochemical and enzymatic studies. The presence of multiple acetyl and benzyl substituents enhances its reactivity and utility in synthetic chemistry, making it a valuable tool for researchers exploring glycosylation pathways and carbohydrate-based drug development.

The structure of Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside is meticulously designed to facilitate specific biochemical interactions. The acetylation at the 2, 3, and 4 positions increases the electrophilicity of the sugar moiety, while the benzyl group at the 6-position provides stability and modulates reactivity. This balance makes the compound an ideal candidate for studying enzyme mechanisms, particularly those involving glycosidases and glycosyltransferases. Recent advancements in carbohydrate chemistry have highlighted its potential in developing novel therapeutic agents.

In the realm of drug discovery, this compound serves as a critical intermediate in synthesizing complex glycosidic structures found in many biologically active molecules. The thio-beta-D-galactopyranoside core is particularly significant, as it mimics natural glycosides that exhibit diverse pharmacological properties. Researchers have leveraged this compound to explore novel pathways for modifying sugar chains, which could lead to breakthroughs in treating diseases such as cancer and inflammation. The acetylated derivatives of beta-galactose have been shown to enhance drug bioavailability and target specificity, making them promising candidates for future drug formulations.

Recent studies have also demonstrated the utility of Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside in proteomics and glycoprotein research. The ability to modify sugar moieties with specific functional groups allows researchers to investigate the role of glycosylation in protein function and disease progression. For instance, modifications at the 1-thio position enable selective labeling and detection of glycoproteins using advanced spectroscopic techniques. This has opened new avenues for understanding complex biological processes and developing targeted diagnostics.

The synthetic pathways for producing Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside are sophisticated and require precise control over reaction conditions. Modern synthetic methods often employ enzymatic catalysis to achieve high selectivity and yield. These techniques align with the growing trend toward green chemistry, reducing waste and energy consumption while maintaining high purity standards. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for broader research applications.

From a biotechnological perspective, Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside exemplifies the intersection of chemistry and biology. Its applications span from basic research to industrial bioprocessing, underscoring its versatility. The compound's ability to act as a substrate or inhibitor for enzymes makes it indispensable in studying metabolic pathways and enzyme kinetics. Furthermore, its role in developing biosensors has been explored, offering new tools for rapid detection of biological markers relevant to health and disease.

The future prospects of Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside are vast and multifaceted. As research continues to uncover new biological functions of carbohydrates, this compound will likely find even more applications in medicine and biotechnology. Innovations in glycoengineering could lead to novel derivatives with enhanced properties tailored for specific therapeutic needs. Additionally, advancements in computational chemistry may aid in designing new synthetic strategies that optimize yield and purity while minimizing environmental impact.

In conclusion, Phenyl 2-O,3-O,4-O-triacetyl-6-O-benzyl-1-thio-beta-D-galactopyranoside (CAS No. 139608-36-9) is a cornerstone compound in modern chemical biology research. Its unique structural features make it an invaluable tool for studying glycosylation processes and developing innovative therapeutic agents. As scientific understanding evolves, this compound will continue to play a pivotal role in advancing our knowledge of carbohydrates and their applications in medicine.

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